(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile
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Overview
Description
(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a nitrile group. The presence of these functional groups makes it an interesting target for synthetic chemists and researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methodologies developed for the preparation of the bicyclo[3.2.1]octane system can be adapted for large-scale production. These methods often involve selective fragmentation of functionalized tricyclo[3.2.1.02,7]octane derivatives or intramolecular cyclopropanation of double bonds .
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions can convert the nitrile group to an amine.
Scientific Research Applications
(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and receptor binding.
Medicine: Tropane alkaloids, including derivatives of this compound, are investigated for their potential therapeutic effects, such as analgesic and anticholinergic properties.
Industry: The compound’s reactivity and functional groups make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The nitrile group can also participate in various biochemical pathways, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[3.2.1.02,7]octane : This compound has a more complex tricyclic structure but shares some synthetic methodologies with (1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile .
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the nitrile group.
8-Oxabicyclo[3.2.1]octane: This compound contains an oxygen atom in place of the nitrogen atom.
Uniqueness
The presence of both a nitrogen atom and a nitrile group in (1R,5S)-8-Azabicyclo[321]octane-3-carbonitrile makes it unique among similar compounds
Properties
IUPAC Name |
(1S,5R)-8-azabicyclo[3.2.1]octane-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8,10H,1-4H2/t6?,7-,8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDHBYQLGINUKZ-IEESLHIDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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